N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide
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Overview
Description
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide is a complex organic compound that features an indole moiety, a piperidine ring, and a butanamide group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a piperidine derivative . The final step involves the formation of the butanamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety can also interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Indol-3-ylcarbonyl)glycine: Another indole derivative with similar structural features.
1-(1H-imidazole-1-carbonyl)piperidin-4-yl]-1H-imidazo[4,5-b]pyridin-2-one: Contains a piperidine ring and an imidazole moiety.
Uniqueness
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide is unique due to its specific combination of an indole moiety, a piperidine ring, and a butanamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H25N3O2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylbutanamide |
InChI |
InChI=1S/C19H25N3O2/c1-13(2)11-18(23)21-14-7-9-22(10-8-14)19(24)16-12-20-17-6-4-3-5-15(16)17/h3-6,12-14,20H,7-11H2,1-2H3,(H,21,23) |
InChI Key |
QEFZFVCIKYKFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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